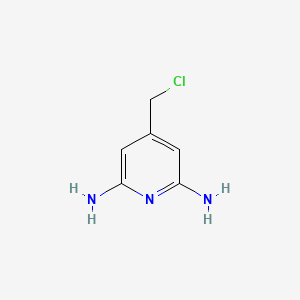

4-(Chloromethyl)pyridine-2,6-diamine

Description

4-(Chloromethyl)pyridine-2,6-diamine, commonly referred to by its derivative form dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA), is a pyridine-based compound with a reactive chloromethyl group. It is synthesized via chlorination of dimethyl 4-(hydroxylmethyl)pyridine-2,6-dicarboxylate (HMDPA) using sulfuryl dichloride (SO₂Cl₂) in anhydrous chloroform under nitrogen at −5 °C . Structural confirmation is achieved through spectroscopic methods:

- ¹H NMR: Three singlets at 4.06 ppm (CH₃), 4.45 ppm (CH₂), and 8.27 ppm (C₆H₂) .

- Mass spectrometry and elemental analysis further validate its purity .

CMDPA serves as a critical intermediate in synthesizing advanced derivatives. For example, it is used to produce dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridine-4-yl)vinyl)pyridine-2,6-dicarboxylate (DVDPA) via ionic liquid ([bmim]OH)-catalyzed reactions, achieving yields up to 83% under optimized conditions .

Properties

Molecular Formula |

C6H8ClN3 |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

4-(chloromethyl)pyridine-2,6-diamine |

InChI |

InChI=1S/C6H8ClN3/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2,(H4,8,9,10) |

InChI Key |

HJEVARBLIYZYRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1N)N)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)pyridine-2,6-diamine typically involves the chlorination of 2,6-diaminopyridine. One common method is to react 2,6-diaminopyridine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)pyridine-2,6-diamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)pyridine-2,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of 4-(Chloromethyl)pyridine-2,6-diamine.

Reduction: 4-Methylpyridine-2,6-diamine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Chloromethyl)pyridine-2,6-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Imidazo[4,5-c]pyridine-2,6-diamine Derivatives

- Activity : Exhibits potent anti-malarial activity (100–280 nM range), classified as "chloroquine-like" in retest assays . Patent applications (US11344554, US10736899) highlight its development as kinase inhibitors, though the exact mechanism remains unclear .

- Comparison : The imidazo ring improves biological activity compared to CMDPA, which lacks such fused heterocyclic systems. However, CMDPA’s chloromethyl group enables versatile synthetic modifications (e.g., DVDPA synthesis) .

Pyridine-2,6-diamine and Derivatives

- Structure : Lacks the chloromethyl substituent, reducing electrophilic reactivity.

- Reactivity : Undergoes oxidation with Burkholderia sp. MAK1, leading to polymerization (brown discoloration) rather than stable metabolites .

- Comparison : The absence of the chloromethyl group limits synthetic utility compared to CMDPA, which can undergo nucleophilic substitution or elimination reactions .

Schiff Base Ligand N2-((5-Methylthiophen-2-yl)methylene)pyridine-2,6-diamine

- Structure : Features a thiophene-derived Schiff base moiety, enabling metal coordination (Co(II), Ni(II)) .

- However, poor solubility in organic solvents restricts crystallography studies .

- Comparison : Unlike CMDPA, which is a precursor for vinyl-linked polymers (DVDPA), this derivative focuses on coordination chemistry applications .

4-Chloro-2,6-diaminopyrimidine

- Structure: Pyrimidine core with chloro and amino substituents, differing from CMDPA’s pyridine backbone.

- Applications : Used in pharmaceutical synthesis (e.g., kinase inhibitors) and agrochemicals. The pyrimidine ring offers distinct electronic properties, favoring hydrogen bonding in biological targets .

- Comparison : The pyrimidine vs. pyridine core alters solubility and reactivity. CMDPA’s chloromethyl group provides a reactive handle absent in this compound .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.